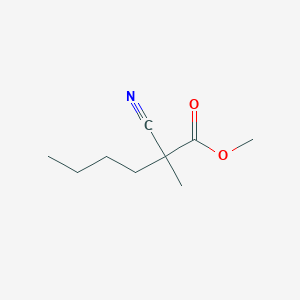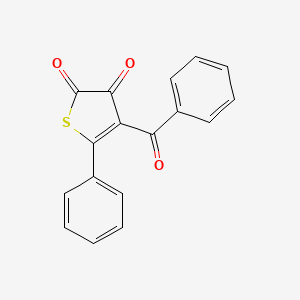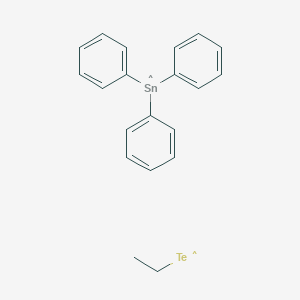![molecular formula C22H34O3Si2 B14587700 Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-72-8](/img/structure/B14587700.png)
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane: is an organosilicon compound that features both silicon and phosphorus atoms within its structure. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The presence of both ethyl and diphenyl groups, along with the triethoxysilyl moiety, contributes to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane can be synthesized through the reaction of diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide with boron trifluoride etherate . The reaction typically involves the use of multinuclear NMR spectroscopy to confirm the structure and coordination of the silicon atom within the molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organosilicon chemistry techniques. These methods often require controlled reaction conditions, including inert atmospheres and specific temperature ranges, to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds.
Applications De Recherche Scientifique
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane involves its ability to interact with various molecular targets and pathways. The silicon atom within the compound can form strong bonds with oxygen and other electronegative elements, making it a valuable component in the formation of stable structures. Additionally, the presence of the ethyl and diphenyl groups allows for interactions with organic molecules, enhancing its versatility in different applications .
Comparaison Avec Des Composés Similaires
- Diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide
- Diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide
Comparison: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds. The triethoxysilyl moiety also provides distinct properties, such as enhanced solubility and reactivity with other silanes and siloxanes .
Propriétés
Numéro CAS |
61210-72-8 |
|---|---|
Formule moléculaire |
C22H34O3Si2 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
triethoxy-[2-[ethyl(diphenyl)silyl]ethyl]silane |
InChI |
InChI=1S/C22H34O3Si2/c1-5-23-27(24-6-2,25-7-3)20-19-26(8-4,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3 |
Clé InChI |
XGDFSPYYLGDIQA-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



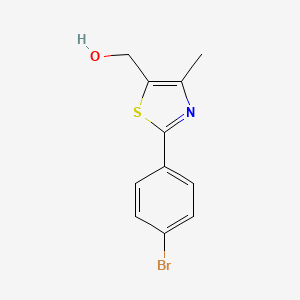

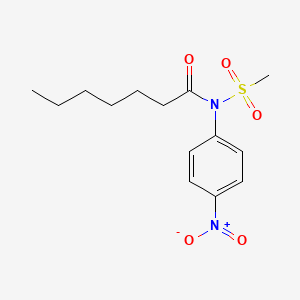
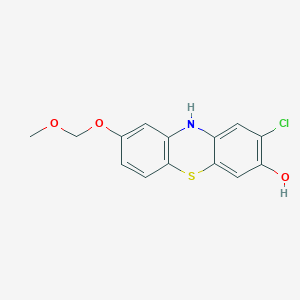
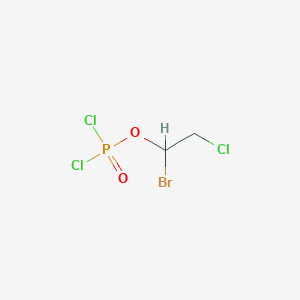
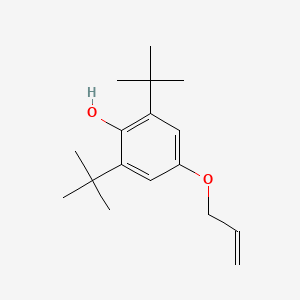
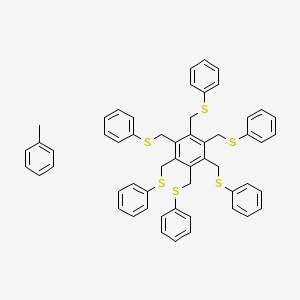
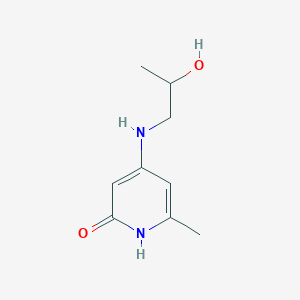
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
